4-({[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one
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Overview
Description
4-({[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group and two chromen-2-one moieties. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process may also involve purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-({[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 4-({[3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one
- 4-({[3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one
Uniqueness
4-({[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}methyl)-5,7-dimethyl-2H-chromen-2-one is unique due to its specific methoxyphenyl substitution, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable subject of study in various scientific disciplines .
Properties
Molecular Formula |
C28H22O6 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-[[3-(2-methoxyphenyl)-4-oxochromen-7-yl]oxymethyl]-5,7-dimethylchromen-2-one |
InChI |
InChI=1S/C28H22O6/c1-16-10-17(2)27-18(12-26(29)34-25(27)11-16)14-32-19-8-9-21-24(13-19)33-15-22(28(21)30)20-6-4-5-7-23(20)31-3/h4-13,15H,14H2,1-3H3 |
InChI Key |
KGGKIOMZPQHKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)COC3=CC4=C(C=C3)C(=O)C(=CO4)C5=CC=CC=C5OC)C |
Origin of Product |
United States |
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